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N-Boc-1-amino-1-cyclopentanemethanol

Catalog No.
S1499879
CAS No.
174889-22-6
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1-amino-1-cyclopentanemethanol

CAS Number

174889-22-6

Product Name

N-Boc-1-amino-1-cyclopentanemethanol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO

Synonyms

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI)

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO

Use in Proteomics Research

Use in Synthesis of N-Boc-protected Anilines

Use in Synthesis of Spirocyclopropanated Analogs of Imidacloprid

Use in Proteomics Research Applications

Summary of Application: N-Boc-1-amino-1-cyclopentanemethanol is used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions .

N-Boc-1-amino-1-cyclopentanemethanol is a chemical compound with the molecular formula C11_{11}H21_{21}NO3_3 and a molar mass of 215.29 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentanemethanol moiety. This compound is typically encountered in organic synthesis and medicinal chemistry due to its bifunctional nature, allowing for versatile reactivity in various chemical transformations. Its physical properties include a predicted density of 1.07 g/cm³, a melting point ranging from 108°C to 112°C, and a boiling point around 329.5°C .

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine, which is crucial for subsequent reactions.
  • Functionalization: The hydroxymethyl group can undergo further functionalization, such as oxidation or esterification, enhancing the compound's utility in synthetic pathways .

The synthesis of N-Boc-1-amino-1-cyclopentanemethanol typically involves:

  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride.
  • Alkylation: The protected amino alcohol is reacted with 1-bromocyclopentane in the presence of a base to form the desired compound.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to obtain high purity .

N-Boc-1-amino-1-cyclopentanemethanol has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.
  • Peptide Synthesis: The compound can be utilized in peptide coupling reactions due to its amino functionality.
  • Research Tool: It is employed in studies investigating amino alcohol derivatives and their biological implications .

Interaction studies involving N-Boc-1-amino-1-cyclopentanemethanol focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the compound's potential as a building block for more complex molecules and its behavior in biological systems. Such interactions are essential for understanding how modifications to its structure can influence activity and selectivity in synthetic pathways .

Several compounds share structural similarities with N-Boc-1-amino-1-cyclopentanemethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-Boc-2-amino-2-methylpropanolSimilar Boc protection; branched chainIncreased steric hindrance affecting reactivity
N-Boc-3-amino-3-methylbutanolContains a longer carbon chainPotentially different reactivity patterns
N-Boc-phenylalaninolAromatic ring presentEnhanced binding affinity towards biological targets
N-Boc-alanineSimple amino acid structureFundamental building block in peptide synthesis

N-Boc-1-amino-1-cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts distinct conformational properties compared to its linear or aromatic counterparts. This uniqueness may influence its reactivity and interactions within biological systems .

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate

Dates

Last modified: 08-15-2023

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